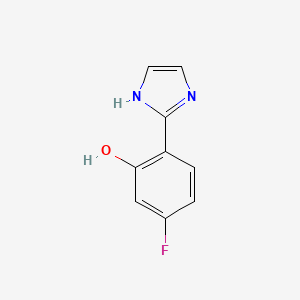

5-Fluoro-2-(1H-imidazol-2-YL)phenol

Overview

Description

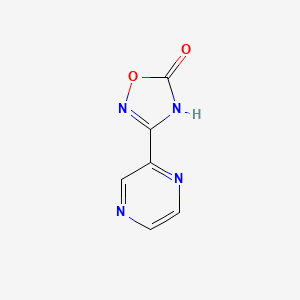

5-Fluoro-2-(1H-imidazol-2-YL)phenol is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .

Synthesis Analysis

The synthesis of imidazole derivatives, including this compound, often involves a one-pot condensation reaction of novel aldehyde with benzil and ammonium acetate in glacial acetic acid . The product is then characterized using FTIR, 1H, and 13C NMR .Molecular Structure Analysis

The molecular formula of this compound is C9H7FN2O . It has a molecular weight of 160.17300 . The structure of imidazole derivatives can exhibit strong solution fluorescence and molecular structure and conformation controlled fluorescence photoswitching, solid state fluorescence, and halochromism .Chemical Reactions Analysis

Imidazole derivatives, including this compound, have been found to exhibit a broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .Physical And Chemical Properties Analysis

The physical properties of 2-(1H-imidazol-2-YL)phenol, a related compound, include a melting point of 117-125 °C . It is highly soluble in water and other polar solvents .Scientific Research Applications

Medicinal Chemistry Applications

- 5-Lipoxygenase Inhibitors :

- Compounds structurally related to 5-Fluoro-2-(1H-imidazol-2-YL)phenol have been explored as inhibitors of 5-lipoxygenase, an enzyme involved in inflammatory processes. A specific derivative, 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, demonstrated improved pharmacokinetic and toxicology characteristics compared to its predecessors (Mano et al., 2004).

Materials Science Applications

- Corrosion Inhibition :

- Certain imidazole derivatives, including those structurally similar to this compound, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic solutions. Their efficiency in preventing corrosion was notably high, up to 96% in some cases (Prashanth et al., 2021).

Spectroscopy and Chemical Analysis Applications

Fluorescent Probes :

- Imidazole derivatives have been synthesized for use as fluorescent probes. For instance, 2-(4-(4-(hydroxymethyl)-1H-benzo[d]imidazol-2-yl)-1H-benzo[d]imidazol-2-yl)phenol shows potential in coordination with Zn2+, resulting in strong fluorescence, useful in various analytical applications (Zheng Wen-yao, 2012).

Excited-State Intramolecular Proton Transfer (ESIPT) Molecules :

- Imidazole-based ESIPT molecules, including derivatives of this compound, have been studied for their luminescent properties. These studies are essential for developing new materials with potential applications in optoelectronics and fluorescence-based sensors (Somasundaram et al., 2018).

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological properties and can interact with various targets .

Mode of Action

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological properties .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which could potentially impact their bioavailability .

Result of Action

Imidazole derivatives are known to show different biological activities

Action Environment

It’s known that the properties of imidazole derivatives can be influenced by the environment . For example, hydroxyl substituted imidazole derivatives exhibited relatively strong fluorescence in non-polar solvents compared to polar solvents .

Safety and Hazards

While specific safety and hazard information for 5-Fluoro-2-(1H-imidazol-2-YL)phenol is not available, it’s important to handle all chemicals with appropriate safety precautions. For example, a related compound, 2-(1H-IMIDAZOL-2-YL)-PHENOL, has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

properties

IUPAC Name |

5-fluoro-2-(1H-imidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2O/c10-6-1-2-7(8(13)5-6)9-11-3-4-12-9/h1-5,13H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDFBFKKRHIAOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![2-({[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzenol](/img/structure/B1417604.png)

![2-({5-[(E)-1,3-benzodioxol-5-ylmethylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)-3-methylbutanoic acid](/img/structure/B1417605.png)

![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloro(phenyl)acetate](/img/structure/B1417612.png)